



## Preparing HJC0152 Free Base Stock Solution for In Vitro Assays

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Compound of Interest		
Compound Name:	HJC0152 free base	
Cat. No.:	B12381610	Get Quote

**Application Note and Protocol** 

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

HJC0152 is a potent and orally bioavailable inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Aberrant STAT3 signaling is implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention.[4][5] HJC0152, a derivative of niclosamide with improved aqueous solubility, has demonstrated significant anti-tumor activity in various cancer models, including breast cancer, non-small-cell lung cancer, gastric cancer, and glioblastoma.[4][6][7][8] It exerts its effects by inhibiting STAT3 phosphorylation at the Tyr705 residue, which is crucial for its activation, dimerization, and nuclear translocation.[1][7] This leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and invasion, ultimately inducing cell cycle arrest and apoptosis.[1][7]

This document provides a detailed protocol for the preparation of a **HJC0152 free base** stock solution for use in in vitro assays. Adherence to this protocol will ensure the accurate and consistent preparation of the compound for reliable experimental results.

## **HJC0152 Chemical and Physical Properties**

A summary of the key chemical and physical properties of **HJC0152 free base** is provided in the table below.



Property	Value	
Molecular Formula	C15H13Cl2N3O4	
Molecular Weight	398.19 g/mol	
CAS Number	1420290-88-5	
Appearance	Light yellow to yellow solid powder	
Solubility	DMSO: 88 mg/mL (221.0 mM)[1]; Insoluble in water and ethanol[1]	
Storage (Powder)	3 years at -20°C; 2 years at 4°C	
Storage (Stock Solution in DMSO)	1 year at -80°C; 1 month at -20°C[1]	

# **Experimental Protocols Materials and Equipment**

- HJC0152 free base powder
- Anhydrous or fresh Dimethyl Sulfoxide (DMSO), molecular biology grade
- Sterile, amber microcentrifuge tubes or vials
- · Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile, filtered pipette tips
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

# Preparation of HJC0152 Free Base Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of **HJC0152 free base** in DMSO.



- Pre-weighing Preparation: Before handling the compound, ensure that all necessary equipment is clean and readily accessible. Wear appropriate PPE.
- Weighing HJC0152: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.98 mg of **HJC0152 free base** powder into the tube.
- Solvent Addition: Add 1 mL of anhydrous or fresh DMSO to the microcentrifuge tube containing the HJC0152 powder. It is crucial to use high-quality, dry DMSO as moisture can reduce the solubility of HJC0152.[1]
- Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes, or until the
  powder is completely dissolved. The resulting solution should be clear and free of any visible
  particulates. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if
  necessary.
- Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]

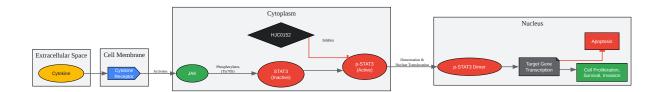
### **Preparation of Working Solutions**

For in vitro assays, the 10 mM stock solution should be serially diluted to the desired final concentrations (e.g., 1, 5, 10  $\mu$ M) using the appropriate cell culture medium.[1][2] It is important to note that the final concentration of DMSO in the cell culture medium should be kept low (typically  $\leq 0.1\%$ ) to avoid solvent-induced cytotoxicity.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of HJC0152 and the workflow for preparing the stock solution.

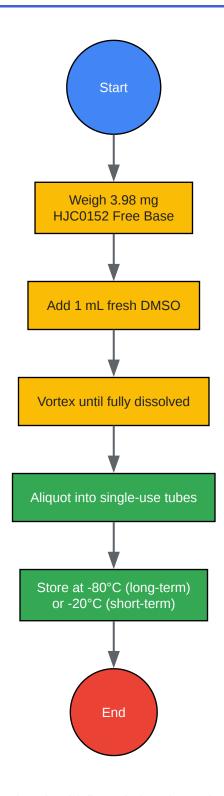




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Caption: HJC0152 inhibits STAT3 signaling by preventing its phosphorylation.





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